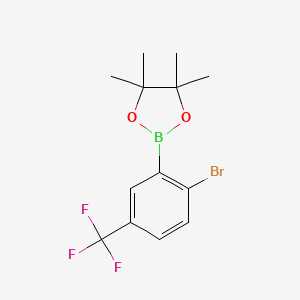

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

The primary application of 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with boronic acids. The presence of the bromine atom at the 2-position allows for further functionalization, while the trifluoromethyl group enhances electrophilicity and reactivity, making it an ideal candidate for synthesizing biaryls and other complex organic molecules.

Mechanism of Action:

In the Suzuki-Miyaura reaction, this compound undergoes transmetalation with a palladium catalyst, followed by coupling with an aryl or vinyl halide. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its reactivity.

| Reaction Step | Description |

|---|---|

| Transmetalation | Interaction with palladium catalyst to form a palladium-boron complex. |

| Coupling | Formation of new carbon-carbon bonds with aryl or vinyl halides. |

Medicinal Chemistry

Drug Development:

The compound's boronic acid moiety allows it to interact with biological targets, making it useful in drug design. It has been explored for its potential as an enzyme inhibitor, particularly against proteases and kinases involved in cancer progression. The trifluoromethyl substituent may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets .

Case Studies:

Research has demonstrated that boronic acids can form reversible covalent bonds with diols in biological systems, which can be exploited to create selective inhibitors. For example, studies have shown that derivatives of boronic acids exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cell signaling pathways.

Material Science

Polymer Synthesis:

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in material science for synthesizing polymers and electronic materials. Its ability to form stable complexes with various substrates allows for the development of new materials with tailored properties.

While specific biological activities of this compound are not extensively documented, boronic acids generally exhibit interesting biological properties. They have been studied for their potential roles as enzyme inhibitors and in drug discovery.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit proteases and kinases involved in disease processes. |

| Antimicrobial Properties | Some studies suggest possible antimicrobial effects due to structural similarities with other active compounds. |

Mecanismo De Acción

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Bromo-2-fluorophenylboronic acid pinacol ester

- 2-Chloro-5-trifluoromethylphenylboronic acid pinacol ester

Uniqueness

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable for synthesizing complex molecules with high precision .

Actividad Biológica

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These characteristics enhance its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₅BBrF₃O₂

- Molecular Weight : 350.97 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 50 - 52 °C

The pinacol ester moiety serves as a protecting group for the boronic acid, facilitating its use in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Activity

Recent studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) . The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis in microorganisms .

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups allows for the exploration of SAR in bioactive molecules. The trifluoromethyl group is particularly noted for its ability to mimic other functional groups while enhancing metabolic stability. This property can potentially lead to improved pharmacokinetic profiles for drugs derived from such compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar boronic acids reveals unique features that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BBrF₃O₂ | Versatile in C-C coupling |

| 4-Bromo-3-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BBrF₃O₂ | Different substitution pattern affects reactivity |

| 2-Fluoro-5-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BF₄O₂ | Fluorine instead of bromine alters electronic properties |

This table illustrates how variations in substituents can significantly impact the reactivity and biological profile of these compounds.

Case Studies

While direct case studies on this compound are scarce, related boronic acids have been investigated:

- Antimicrobial Studies :

-

Enzyme Inhibition :

- Boronic acids have shown promise as inhibitors of serine proteases, which could be relevant for therapeutic applications targeting various diseases.

Propiedades

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHUIPSBENUFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.